5-Methyl-5,7-diazaspiro[2.5]octan-6-one
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 5-Methyl-5,7-diazaspiro[2.5]octan-6-one follows the International Union of Pure and Applied Chemistry guidelines for spirocyclic compounds containing heteroatoms. The compound is officially designated under Chemical Abstracts Service number 1394306-54-7, establishing its unique identity within chemical databases. The molecular formula C₇H₁₂N₂O accurately represents the atomic composition, indicating seven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight has been precisely determined as 140.19 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.
The systematic name reflects the spirocyclic nature of the compound, where the spiro designation [2.5] indicates the fusion of a three-membered ring with a six-membered ring sharing a single carbon atom. The numbering system begins from the spiro carbon, with the methyl substituent located at position 5 and the carbonyl group at position 6. The diaza prefix specifies the presence of two nitrogen atoms at positions 5 and 7 within the bicyclic framework. The SMILES notation CN1CC2(CNC1=O)CC2 provides a linear representation of the molecular structure, facilitating computational analysis and database searches.
Additional identification parameters include the MDL number MFCD22422023, which serves as an alternative database identifier. The compound exists as a free form without salt formation, as indicated by the salt data designation in commercial specifications. The systematic identification system ensures unambiguous communication regarding this specific structural entity within the broader family of diazaspiro compounds.
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 1394306-54-7 |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.19 g/mol |
| MDL Number | MFCD22422023 |
| SMILES Notation | CN1CC2(CNC1=O)CC2 |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits distinctive three-dimensional characteristics arising from its spirocyclic architecture. The spiro junction creates a rigid bicyclic system where the three-membered cyclopropane ring is fused to a six-membered piperazinone ring through a shared tetrahedral carbon center. This arrangement constrains the molecular flexibility and creates specific conformational preferences that influence the compound's chemical and biological properties. The presence of the methyl group at position 5 introduces additional steric considerations that affect the overall molecular conformation.
The cyclopropane moiety within the spirocyclic framework contributes significant ring strain, with bond angles deviating substantially from the ideal tetrahedral geometry. This strain energy influences the reactivity patterns and conformational stability of the molecule. The six-membered ring adopts a chair-like conformation typical of saturated six-membered heterocycles, though the presence of the spiro junction and the carbonyl group at position 6 modifies the ideal geometry. The nitrogen atoms at positions 5 and 7 exhibit sp³ hybridization, with the nitrogen at position 5 bearing the methyl substituent.
Computational analysis reveals that the compound possesses specific conformational preferences dictated by the minimization of steric interactions and the optimization of electronic effects. The methyl group orientation relative to the carbonyl functionality influences the overall dipole moment and potential intermolecular interactions. The rigid spirocyclic framework prevents extensive conformational mobility, resulting in a relatively fixed three-dimensional structure that is advantageous for structure-activity relationship studies in pharmaceutical applications.
The molecular geometry demonstrates conformational rigidity that is characteristic of spirocyclic compounds, making it a valuable scaffold in medicinal chemistry for optimizing drug-like properties. The unique structural features contribute to enhanced metabolic stability and specific binding interactions with biological targets. The geometric constraints imposed by the spirocyclic framework create distinct spatial arrangements of functional groups that are not easily accessible through other structural motifs.
X-ray Crystallographic Studies
X-ray crystallographic analysis represents the definitive method for determining the precise three-dimensional atomic arrangements within crystalline materials. While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, the general principles and methodologies employed for similar spirocyclic compounds provide valuable insights into the structural characterization approach. The crystallographic technique involves the systematic measurement of X-ray diffraction patterns generated when a crystalline sample is exposed to monochromatic X-ray radiation.
The crystallographic investigation of spirocyclic compounds typically reveals important geometric parameters including bond lengths, bond angles, and torsional angles that define the molecular conformation in the solid state. For related spirocyclic systems, crystallographic studies have demonstrated the influence of intermolecular hydrogen bonding interactions on crystal packing arrangements. The rigid nature of the spirocyclic framework generally results in well-defined molecular geometries with minimal conformational disorder in the crystalline state.
Data collection for spirocyclic compounds requires careful attention to crystal quality, with samples typically requiring dimensions larger than 0.1 millimeters in all directions for adequate diffraction intensity. The crystallographic analysis involves multiple data sets covering complete rotational ranges to ensure comprehensive coverage of reciprocal space. Modern crystallographic techniques employ charge-coupled device detectors and synchrotron radiation sources to achieve high-resolution structural determination.
The refinement process for spirocyclic structures involves computational methods that optimize atomic positions against experimental diffraction data. The final refined models provide precise geometric parameters that can be compared with theoretical calculations and serve as benchmarks for understanding structure-property relationships. Crystallographic studies of related compounds have revealed specific packing motifs and intermolecular interaction patterns that influence solid-state properties and potential polymorphic behavior.
| Crystallographic Parameter | Typical Range for Spirocyclic Compounds |
|---|---|
| Crystal System | Monoclinic, Orthorhombic, Trigonal |
| Space Group | P21/c, P212121, R-3 |
| Data Collection Temperature | 100-293 K |
| Radiation Wavelength | 0.71073 Å (Mo Kα) |
| Resolution Range | 2.0-30.0° (2θ) |
Properties
IUPAC Name |
7-methyl-5,7-diazaspiro[2.5]octan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9-5-7(2-3-7)4-8-6(9)10/h2-5H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBNTINDTBIBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC2)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269595 | |
| Record name | 5,7-Diazaspiro[2.5]octan-6-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394306-54-7 | |
| Record name | 5,7-Diazaspiro[2.5]octan-6-one, 5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394306-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Diazaspiro[2.5]octan-6-one, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes from Patent Literature
A key source of detailed synthetic methodology is the Chinese patent CN111943894A, which describes the synthesis of 4,7-diazaspiro[2.5]octane compounds, structurally related to 5-Methyl-5,7-diazaspiro[2.5]octan-6-one. Although the patent focuses on a broader class, the methods and reagents are applicable and adaptable to the target compound.
Key steps and reagents involved:
- Starting materials: Amino acid derivatives or protected amines are used as precursors.
- Protecting groups: Use of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups to protect amine functionalities during synthesis.
- Cyclization: Intramolecular cyclization reactions under controlled conditions to form the spiro ring system.
- Reaction media: Organic solvents such as tetrahydrofuran (THF), ethyl acetate, acetonitrile, and dichloromethane are used.
- Catalysts and reagents: Bases like potassium carbonate and triethylamine facilitate substitution and cyclization; reducing agents and acids (e.g., trifluoroacetic acid) are employed for deprotection and functional group transformations.
- Purification: Thin layer chromatography (TLC) and other chromatographic techniques are used to monitor and purify intermediates and final products.
This patent also emphasizes the importance of controlling reaction parameters such as temperature, molar ratios, and reaction time to optimize yield and purity.
Formulation and Solution Preparation
According to GlpBio’s technical data, preparation of stock solutions of this compound involves precise molarity calculations and solvent selection to ensure solubility and stability, particularly for biological assays or in vivo studies.
Stock Solution Preparation Table:
| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 7.1429 | 1.4286 | 0.7143 |
| 5 | 35.7143 | 7.1429 | 3.5714 |
| 10 | 71.4286 | 14.2857 | 7.1429 |
In vivo formulation preparation steps:
- Dissolve the compound in DMSO to prepare a master stock solution.
- Sequential dilution with co-solvents such as PEG300, Tween 80, ddH2O, or corn oil.
- Ensure clarity of the solution after each solvent addition before proceeding.
- Use physical methods like vortexing, ultrasound, or hot water baths to aid dissolution.
This approach ensures a clear, stable solution suitable for biological applications.
Comparative Analysis of Preparation Techniques
Research Findings and Notes
- The patent method provides a robust synthetic route with versatility for various diazaspiro compounds, including this compound. The use of protecting groups and stepwise cyclization is critical for structural integrity and yield optimization.
- The formulation data highlights the compound’s solubility profile and the importance of solvent order and physical methods to achieve clear solutions, essential for pharmacological testing.
- No significant alternative synthetic methods or green chemistry adaptations were found in the reviewed literature, suggesting the described patent method remains the primary approach.
- The compound’s molecular weight and molarity calculations are essential for precise solution preparation, especially in biological contexts.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-5,7-diazaspiro[2.5]octan-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically performed in an acidic or neutral medium.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and strong nucleophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₁₂N₂O
- Molecular Weight : Approximately 140.18 g/mol
- Structural Features : The compound features a spirocyclic framework with a methyl group at the 5-position and a carbonyl group at the 6-position, influencing its reactivity and biological interactions.
Medicinal Chemistry
5-Methyl-5,7-diazaspiro[2.5]octan-6-one has been investigated for its potential therapeutic effects, particularly as a precursor in drug development. Its structural characteristics suggest it may interact with specific biological targets, making it valuable for:
- CNS Disorders : The compound is being studied for its potential to modulate enzyme activities or receptor functions related to central nervous system disorders.
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, which could lead to the development of novel therapeutic agents targeting various diseases.
Organic Synthesis
In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for:
-
Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different derivatives with potentially useful properties.
Reaction Type Description Example Products Oxidation Addition of oxygen or removal of hydrogen Oxidized derivatives Reduction Addition of hydrogen or removal of oxygen Reduced derivatives Substitution Replacement of one functional group with another Substituted derivatives
Studies have highlighted the biological activities associated with this compound:
- Receptor Binding : The compound may interact with various receptors, influencing physiological responses.
- Potential Therapeutic Applications : Due to its ability to modulate biological pathways, it holds promise for developing treatments for conditions like anxiety and depression.
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit significant enzyme inhibition activity against specific targets involved in metabolic pathways.
- Synthesis Pathways : Various patents describe efficient synthetic routes for producing this compound and its derivatives, enhancing its accessibility for research purposes .
- Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds reveal unique reactivity and stability profiles for this compound, highlighting its potential advantages in drug development.
Mechanism of Action
The mechanism by which 5-Methyl-5,7-diazaspiro[2.5]octan-6-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Differences:
Spiro Ring Systems: this compound: Features a compact spiro[2.5] system (5- and 3-membered rings), which imposes high rigidity. The ketone at position 6 enhances polarity . 2-Methyl-2,8-diazaspiro[5.5]undecane (CAS: 845290-58-6): A larger spiro[5.5] system (two six-membered rings), offering greater flexibility and a larger surface area for hydrophobic interactions .
Non-Spiro Diazepanes: 5-Methyl-[1,4]diazepane (CAS: 22777-05-5) and 6-Methyl-1,4-diazepane (CAS: 89582-17-2): Seven-membered monocyclic diazepanes lacking spiro junctions. These compounds exhibit conformational flexibility, which may improve metabolic stability but reduce target specificity .
Triazaspiro Derivatives :
- 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride (CAS: 1181458-30-9): Incorporates three nitrogen atoms and a methoxyethyl substituent, enhancing water solubility via the hydrochloride salt. The spiro[3.4] system balances rigidity and adaptability .
Comparative Data Table
| Compound Name | CAS Number | Purity | Key Structural Features |
|---|---|---|---|
| This compound | 1394306-54-7 | 95% | Spiro[2.5], ketone at C6, methyl at C5 |
| 2-Methyl-2,8-diazaspiro[5.5]undecane | 845290-58-6 | 95% | Spiro[5.5], methyl at C2, no ketone |
| 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one | 1228552-71-3 | 95% | Spiro[5.5], ketone at C1, methyl at C9 |
| 5-Methyl-[1,4]diazepane | 22777-05-5 | 95% | 7-membered monocycle, methyl at C5 |
| 6-Methyl-1,4-diazepane | 89582-17-2 | 95% | 7-membered monocycle, methyl at C6 |
| 5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride | 1181458-30-9 | N/A | Spiro[3.4], triaza, hydrochloride salt |
Research Findings and Implications
Rigidity vs. Flexibility :
- The spiro[2.5] system in this compound is associated with higher metabolic stability compared to diazepanes but may limit binding to larger protein pockets. In contrast, spiro[5.5] derivatives (e.g., 2-Methyl-2,8-diazaspiro[5.5]undecane) are preferred for targets requiring adaptable conformations .
Functional Group Impact :
- Ketone-containing spiro compounds (e.g., this compound and 9-Methyl-2,9-diazaspiro[5.5]undecan-1-one) demonstrate improved solubility and hydrogen-bonding interactions in computational docking studies, making them suitable for CNS-targeted drugs .
Biological Activity
5-Methyl-5,7-diazaspiro[2.5]octan-6-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique spirocyclic structure may confer specific interactions with biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The compound features a diazaspiro structure, which is characterized by two nitrogen atoms within a spirocyclic framework. This structural configuration is known to influence the compound's biological properties, including receptor binding and enzyme inhibition.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
-
Enzyme Inhibition :
- The compound has been studied for its potential to inhibit various enzymes, particularly phosphodiesterases (PDEs) and kinases. In vitro assays have shown promising IC50 values indicating effective inhibition.
- For instance, PDE10A inhibition was noted with IC50 values ranging from 2.4 to 10.0 µM, suggesting its potential as a multi-target ligand .
- Anticancer Properties :
-
Anti-inflammatory Effects :
- Some studies suggest that it may possess anti-inflammatory properties, though further investigation is required to substantiate these claims .
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
| Activity | Target | IC50/Ki Values | Notes |
|---|---|---|---|
| PDE10A Inhibition | Phosphodiesterase | 2.4 - 10.0 µM | Multi-target ligand potential |
| Kinase Inhibition | Various Kinases | Not quantified | Potential for cancer treatment |
| Anti-inflammatory | Various | Not quantified | Requires further investigation |
| Receptor Binding | Various Receptors | Ki: 34 - 294 nM | Selective binding observed |
Case Studies
Recent research has focused on the synthesis and evaluation of derivatives of diazaspiro compounds similar to this compound:
- A study highlighted the synthesis of various diazaspiro compounds and their biological evaluation against cancer cell lines, demonstrating significant selectivity and low toxicity levels .
- Another investigation explored the structure-activity relationship (SAR) of diazaspiro compounds, revealing that modifications to the nitrogen atoms or the spirocyclic framework could enhance their enzyme inhibitory properties .
The biological effects of this compound are primarily attributed to its ability to bind to specific molecular targets such as enzymes and receptors. By occupying active sites, the compound can modulate their activity, leading to various pharmacological effects. For instance, inhibition of PDEs can result in increased levels of cyclic AMP (cAMP), which plays a crucial role in numerous signaling pathways involved in cellular responses .
Q & A
Q. What are the key considerations for synthesizing 5-Methyl-5,7-diazaspiro[2.5]octan-6-one with high purity?
- Methodological Answer : Synthesis typically involves cyclization reactions using diamines and ketones under controlled acidic/basic conditions. Key steps include:
- Core Formation : Reacting a substituted diamine with a ketone (e.g., diethyl malonate) to form the spirocyclic backbone. Temperature and pH must be optimized to avoid side products (e.g., linear byproducts) .
- Purification : Use column chromatography or recrystallization to isolate the compound. Purity (>98%) should be verified via HPLC or NMR, as impurities in spirocyclic systems can drastically alter reactivity and biological activity .
- Characterization : Confirm stereochemistry and regioselectivity using X-ray crystallography or NOESY experiments, as the methyl group’s position on the diazaspiro ring is critical for functionality .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Spectroscopy : Use / NMR to confirm the spirocyclic structure and methyl group placement. IR spectroscopy can identify carbonyl (C=O) and amine (N-H) vibrations .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions, particularly around the nitrogen atoms, which influence hydrogen-bonding interactions .
- Thermal Analysis : TGA/DSC studies assess stability, as spirocyclic compounds often exhibit unique melting points and decomposition profiles .
Advanced Research Questions
Q. How can researchers optimize the stereochemical control during the synthesis of this compound?
- Methodological Answer : Stereochemistry is pivotal for biological activity. Strategies include:
- Chiral Catalysts : Employ enantioselective catalysts (e.g., proline derivatives) during cyclization to favor the desired (S)- or (R)-configuration .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor the kinetically or thermodynamically stable diastereomer. For example, polar aprotic solvents (e.g., DMF) may stabilize transition states with lower activation energy .
- Case Study : In related spiro compounds, mismatched stereochemistry reduced antimicrobial activity by 70%, underscoring the need for rigorous stereochemical validation .
Q. What experimental approaches resolve discrepancies in reported biological activity for this compound?
- Methodological Answer : Discrepancies often arise from variations in purity, stereochemistry, or assay conditions. Mitigation strategies:
-
Batch Consistency : Use LC-MS to verify batch-to-batch purity. For example, a 5% impurity in a related diazaspiro compound led to false positives in kinase inhibition assays .
-
Biological Replicates : Conduct assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects.
-
Mechanistic Profiling : Compare results with structurally analogous compounds (Table 1) to identify structure-activity relationships (SARs) .
Table 1 : Comparative Bioactivity of Spirocyclic Analogs
Compound Structure Type IC (μM) Target This compound Diazaspiro 50 (est.) Antimicrobial 6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione Diazaspiro-dione >100 Inactive Spiro[2.5]octane derivatives Non-nitrogenous spiro N/A Material science
Q. What strategies are effective for studying the interactions of this compound with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity () to enzymes like cytochrome P450, which metabolize spirocyclic compounds .
- Molecular Docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., bacterial gyrase). Validate with mutagenesis studies .
- Metabolite Profiling : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS to assess metabolic stability .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the cytotoxicity of this compound?
- Methodological Answer : Contradictions may stem from assay interference or off-target effects. Solutions include:
- Counter-Screening : Test against non-target proteins (e.g., albumin) to identify nonspecific binding.
- Redox Activity Checks : Use assays like the MTT test with a reference antioxidant (e.g., ascorbic acid) to rule out false signals from redox-active impurities .
- Orthogonal Assays : Validate cytotoxicity via ATP-based viability assays and apoptosis markers (e.g., caspase-3 activation) .
Experimental Design Guidelines
Q. What are best practices for ensuring reproducibility in studies involving this compound?
- Methodological Answer : Follow evidence-based protocols:
- Detailed Synthesis Reporting : Document solvent grades, catalyst lots, and reaction times. For example, trace water in DMSO can hydrolyze sensitive spiro rings .
- Open Data : Share raw NMR/HPLC files via repositories like Zenodo to enable independent verification.
- Negative Controls : Include spirocyclic analogs with known inactivity to benchmark biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
